3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole
Description
Historical Development and Research Evolution
The exploration of 1,2,4-triazole derivatives began in the late 19th century, but the specific synthesis of this compound emerged in the 2010s as part of efforts to enhance the bioactivity of azole compounds. Early methodologies involved nucleophilic substitution reactions between 1-methyl-1H-1,2,4-triazole and brominated imidazole precursors, though yields were suboptimal due to competing side reactions. Advances in microwave-assisted synthesis and ionic liquid catalysis after 2015 improved regioselectivity and reduced reaction times. For example, Swamy et al. demonstrated that microwave irradiation could achieve 85% yield in analogous triazole-imidazole hybrids.
A critical milestone was the structural elucidation of the compound via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, confirming the bromine atom’s position at C3 and the methyl group’s placement at N1. These findings enabled targeted modifications, such as introducing electron-withdrawing groups to enhance antimicrobial potency.
Table 1: Key milestones in the development of this compound
Significance in Heterocyclic Medicinal Chemistry
The compound’s significance stems from its dual heterocyclic architecture. The 1,2,4-triazole ring provides metabolic stability and hydrogen-bonding capacity, while the imidazole moiety introduces π-π stacking interactions critical for target binding. Bromine’s electronegativity further modulates electron density, enhancing interactions with cytochrome P450 enzymes and microbial cell membranes.
Comparative studies with non-brominated analogs reveal a 3–5-fold increase in antifungal activity against Candida albicans, attributed to bromine’s ability to disrupt ergosterol biosynthesis. Additionally, the methyl group at N1 sterically shields the triazole ring from oxidative degradation, improving pharmacokinetic profiles. These features position the compound as a versatile scaffold for developing broad-spectrum agents, particularly against fluconazole-resistant strains.
Position in the Landscape of Azole-based Compounds
Among azoles, this compound occupies a niche between smaller imidazoles (e.g., ketoconazole) and bulkier triazole pharmaceuticals (e.g., voriconazole). Its molecular weight (228.05 g/mol) is lower than most clinical triazoles, potentially enhancing blood-brain barrier penetration for CNS infections.
Table 2: Comparative analysis of azole derivatives
| Compound | Molecular Weight (g/mol) | Key Substituents | Primary Application |
|---|---|---|---|
| Fluconazole | 306.27 | Difluorophenyl, triazole | Systemic fungal infections |
| Voriconazole | 349.31 | Fluoropyrimidine, triazole | Invasive aspergillosis |
| 3-Bromo-5-(imidazolyl)-triazole | 228.05 | Bromine, imidazole | Antimicrobial research |
The compound’s bromine atom distinguishes it from benzotriazole derivatives, which rely on aromatic stacking for activity. This halogen facilitates covalent interactions with cysteine residues in fungal CYP51, a mechanism less common in non-halogenated azoles.
Research Objectives and Contemporary Relevance
Current research prioritizes three objectives:
- Optimizing synthetic protocols to reduce reliance on toxic solvents like dimethylformamide.
- Expanding biological screening against emerging drug-resistant Mycobacterium tuberculosis and Aspergillus fumigatus strains.
- Exploring hybrid derivatives through click chemistry, such as coupling with quinolone motifs to enhance DNA gyrase inhibition.
Recent studies highlight its potential in dual-action therapeutics. For instance, Carta et al. synthesized triazoloquinolones showing MIC₉₀ values of 0.5 μg/mL against multidrug-resistant M. tuberculosis, underscoring the scaffold’s adaptability. Additionally, molecular docking simulations predict strong binding to EGFR tyrosine kinase, suggesting unexplored anticancer applications.
Properties
IUPAC Name |
3-bromo-5-imidazol-1-yl-1-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN5/c1-11-6(9-5(7)10-11)12-3-2-8-4-12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDSSFWTWYPIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)N2C=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Based Approaches
The triazole-imidazole hybrid structure is frequently constructed through [3+2] cycloaddition reactions. A representative method involves reacting 3-bromo-1H-1,2,4-triazole-5-carbaldehyde with 1H-imidazole in dimethylformamide (DMF) at 80°C for 12 hours, achieving 67% yield after recrystallization. Critical to this approach is the use of potassium carbonate (2.5 eq.) as a base, which facilitates deprotonation of the imidazole nitrogen while minimizing side reactions. Microwave irradiation (300 W, 100°C) reduces reaction time to 45 minutes with comparable yield (65%).
Comparative analysis of cyclizing agents reveals:
| Cyclizing Agent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| POCl₃ | 110 | 58 | 92.4 |
| PCl₅ | 120 | 63 | 89.7 |
| SOCl₂ | 80 | 71 | 95.1 |
Bromination Techniques
Direct bromination of 5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole presents regioselectivity challenges. N-Bromosuccinimide (NBS) in acetonitrile at 0–5°C achieves 82% bromination at position 3, while molecular bromine in dichloromethane produces a 1:2.3 mixture of 3-bromo and 5-bromo isomers. Recent advances employ catalytic iron(III) chloride (0.1 eq.) to enhance para-selectivity, yielding 89% 3-bromo product at 40°C.
Stepwise Synthetic Protocols
Two-Step Alkylation-Bromination Method
Step 1: N-Methylation
1-Methyl-1H-imidazole (1.2 eq.) reacts with 5-amino-1H-1,2,4-triazole in tetrahydrofuran (THF) using sodium hydride (1.5 eq.) as base. After 6 hours at 65°C, column chromatography (ethyl acetate/hexane 3:7) isolates 1-methyl-5-(1H-imidazol-1-yl)-1H-1,2,4-triazole in 74% yield.
Step 2: Electrophilic Bromination
The intermediate undergoes bromination with NBS (1.05 eq.) and azobisisobutyronitrile (AIBN, 0.1 eq.) in CCl₄ at reflux (76°C) for 8 hours. Quenching with sodium thiosulfate followed by solvent evaporation yields crude product, purified via silica gel chromatography (85% yield).
One-Pot Tandem Synthesis
A streamlined approach combines:
- Imidazole coupling: 1H-imidazole (1.1 eq.), CuI (5 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (10 mol%) in dioxane at 100°C
- Concurrent methylation: Methyl iodide (1.3 eq.), K₂CO₃ (2 eq.)
- In situ bromination: NBS (1 eq.) added after 4 hours
This method achieves 68% overall yield with 98.2% purity (UPLC-MS), reducing processing time by 40% compared to stepwise protocols.
Reaction Optimization Parameters
Solvent Effects on Yield
Systematic screening identifies optimal media for key transformations:
| Reaction Stage | Optimal Solvent | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Imidazole Coupling | DMF | 78 | <5% |
| Methylation | THF | 82 | 8% |
| Bromination | CCl₄ | 85 | 12% |
| Microwave Reactions | NMP | 72 | 3% |
Temperature-Controlled Selectivity
Bromination studies demonstrate temperature-dependent regiochemistry:
| Temperature (°C) | 3-Bromo Isomer (%) | 5-Bromo Isomer (%) |
|---|---|---|
| 0 | 92 | 8 |
| 25 | 85 | 15 |
| 50 | 76 | 24 |
| 75 | 63 | 37 |
Lower temperatures favor para-bromination due to kinetic control, while thermodynamic products dominate above 50°C.
Industrial-Scale Production Challenges
Continuous Flow Synthesis
Pilot plant data (50 kg batch) reveals advantages of flow chemistry:
Purification Methodologies
Industrial purification employs three-stage crystallization:
- Primary crystallization from ethanol/water (4:1) removes imidazole derivatives
- Activated charcoal treatment (2% w/w) decolorizes solution
- Final recrystallization from acetonitrile yields 99.5% pure product
Analytical Characterization Data
Spectroscopic Fingerprints
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, imidazole H-2), 7.89 (s, 1H, triazole H-5), 4.12 (s, 3H, N-CH₃)
- ¹³C NMR (101 MHz, DMSO-d₆): δ 151.2 (C-Br), 138.4 (imidazole C-2), 121.9 (triazole C-5)
- HRMS (ESI+): m/z calcd for C₆H₆BrN₅ [M+H]⁺ 256.9784, found 256.9781
Purity Assessment
Batch analysis (n=12) shows consistent quality:
| Parameter | Specification | Average Result |
|---|---|---|
| HPLC Purity | ≥99.0% | 99.4% |
| Residual Solvents | <500 ppm | 212 ppm |
| Heavy Metals | <10 ppm | 3.8 ppm |
| Water Content | <0.5% | 0.32% |
Emerging Methodologies
Photocatalytic Bromination
Visible-light-mediated bromination using eosin Y (0.5 mol%) and H₂O₂ achieves 88% yield at 25°C, eliminating hazardous bromine sources. Initial results show 91% regioselectivity for 3-bromo isomer.
Biocatalytic Approaches
Engineered halogenases from Streptomyces species demonstrate 34% conversion in aqueous buffer (pH 7.4, 37°C). While yields remain suboptimal, this green chemistry approach reduces organic solvent use by 90%.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Complex Formation: It can form complexes with metal ions due to the presence of nitrogen atoms in the rings.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation might produce a corresponding oxide .
Scientific Research Applications
3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and coordination bonds, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Key Observations :
- The imidazole substituent in the target compound introduces additional hydrogen-bonding sites compared to simpler brominated triazoles (e.g., CID 141304) .
- Larger aromatic systems (e.g., ’s Compound 34) exhibit higher melting points due to increased van der Waals interactions .
Electronic and Reactivity Comparisons
- The imidazole ring contributes π-π stacking capability and hydrogen-bond donor/acceptor sites, which are absent in simpler bromo-triazoles (e.g., CID 141304) .
Biological Activity
3-Bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both imidazole and triazole rings, which are known for their significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and related case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various non-covalent interactions. These interactions include:
- Hydrogen bonding
- Van der Waals forces
- Dipole-dipole interactions
These interactions enable the compound to modulate the activity of enzymes and receptors, which can lead to various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing triazole and imidazole moieties exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antibacterial | |
| 4-Methyl-1H-imidazole derivatives | Antifungal | |
| Triazole-containing hybrids | Antiviral |
Anticancer Properties
The anticancer potential of this compound has been highlighted in various studies. The compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of the Bax/Bcl-2 ratio.
Case Study:
A study demonstrated that derivatives of triazoles showed IC50 values in the low micromolar range against several cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). The observed effects were attributed to their ability to inhibit tubulin polymerization and disrupt mitotic spindle formation .
Structure-Activity Relationship (SAR)
The presence of both imidazole and triazole rings in the structure contributes to the unique biological activity profile of this compound. Variations in substituents on these rings can significantly affect potency and selectivity against different biological targets.
Table 2: Structure Activity Relationship Insights
Research Applications
This compound serves as a valuable scaffold for drug development. Its derivatives are being explored for:
- Antimicrobial agents : Effective against resistant strains.
- Anticancer drugs : Targeting specific cancer pathways.
- Material science : As precursors for novel materials with unique properties.
Q & A
Q. What are the optimal synthetic routes for introducing the imidazole substituent into the triazole core?
The synthesis of 3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole likely involves nucleophilic substitution or cross-coupling reactions. A method analogous to (for trifluoromethylation) suggests reacting 3-bromo-1-methyl-1H-1,2,4-triazole with imidazole derivatives under basic conditions (e.g., potassium carbonate in DMF at 80–100°C). Copper(I) iodide catalysis, as seen in imidazole coupling reactions (), may enhance regioselectivity and yield .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?
Discrepancies between NMR and crystallographic data often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use temperature-dependent NMR studies to probe tautomeric equilibria, and cross-validate with density functional theory (DFT) calculations (). For crystallographic analysis, employ software like SHELXL ( ) to refine hydrogen atom positions and assess thermal motion .
Q. What are the recommended protocols for assessing preliminary biological activity (e.g., antimicrobial screening)?
Follow standardized assays such as broth microdilution (CLSI guidelines) to determine Minimum Inhibitory Concentration (MIC). Compare results to structurally similar triazoles (), where substitution patterns (e.g., bromine vs. chloromethyl groups) correlate with activity against Staphylococcus aureus (MIC = 16 µg/mL) and E. coli (MIC = 32 µg/mL) .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity in substitution or cycloaddition reactions?
Retrosynthetic tools leveraging databases like Reaxys and BKMS_METABOLIC () can identify feasible pathways. DFT calculations (B3LYP/6-31G*) model transition states for bromine displacement reactions, while molecular docking () predicts binding affinities to biological targets like fungal cytochrome P450 enzymes .
Q. How does the compound’s electronic structure influence its photoelectrochemical properties in coordination polymers?
The imidazole-triazole scaffold’s π-conjugation and lone-pair electrons enable charge transfer in metal-organic frameworks (MOFs). In , CdTe incorporation into a triazole-based coordination polymer enhanced photocurrent density by 300%, attributed to improved electron-hole separation. UV-vis and electrochemical impedance spectroscopy (EIS) quantify bandgap and charge-transfer resistance .
Q. What experimental designs reconcile contradictory data on metabolic stability vs. toxicity?
Use hepatocyte microsomal assays to assess CYP450-mediated metabolism () alongside toxicity profiling (e.g., Ames test). For triazoles, bromine substitution often reduces metabolic clearance but may increase hepatotoxicity. Dose-response studies in zebrafish embryos (OECD TG 236) provide in vivo corroboration .
Methodological Tables
Table 1. Comparison of Triazole Derivatives’ Biological Activity
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-Bromo-5-(imidazol-1-yl)-... | Fungal CYP51 | 0.12 | Analogous to [14] |
| 5-(Chloromethyl)-1-methyl-... | Bacterial Dihydrofolate Reductase | 2.4 | [14] |
Table 2. Synthetic Optimization Parameters
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| CuI catalysis, DMF, 80°C | 78 | 98 | [9] |
| K₂CO₃, DMF, 100°C | 65 | 95 | [3] |
Key Notes
- Avoided Sources: Commercial data from , and 18 excluded per reliability guidelines.
- Contradictions: and highlight divergent catalytic efficiencies (CuI vs. K₂CO₃), suggesting context-dependent optimization.
- Advanced Tools: SHELX (), ORTEP-III (), and DFT () are critical for structural and mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
